cis-Dichlorobis(isopropylamine)platinum(II)
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Overview
Description
cis-Dichlorobis(isopropylamine)platinum(II) is a platinum-based coordination complex with the chemical formula C6H18Cl2N2Pt. It is known for its potential applications in various fields, including medicinal chemistry and catalysis. The compound features a platinum(II) center coordinated to two chloride ions and two isopropylamine ligands in a cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
cis-Dichlorobis(isopropylamine)platinum(II) can be synthesized through the reaction of platinum(II) chloride with isopropylamine. The reaction typically involves dissolving platinum(II) chloride in an appropriate solvent, such as methanol or water, and then adding isopropylamine. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production methods for cis-Dichlorobis(isopropylamine)platinum(II) are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves using larger quantities of reactants and solvents, as well as employing more efficient mixing and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
cis-Dichlorobis(isopropylamine)platinum(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different platinum complexes, such as when treated with reducing agents like ascorbic acid or cysteine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines. Reactions are typically carried out in solvents like dichloromethane or ethanol at room temperature.
Reduction Reactions: Reducing agents such as ascorbic acid and cysteine are used in aqueous or methanolic solutions.
Major Products Formed
Substitution Reactions: Products include various platinum complexes with different ligands, depending on the substituents used.
Reduction Reactions: Products include reduced platinum complexes, such as platinum(0) species.
Scientific Research Applications
cis-Dichlorobis(isopropylamine)platinum(II) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, similar to other platinum-based drugs like cisplatin.
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of cis-Dichlorobis(isopropylamine)platinum(II) in medicinal applications involves its interaction with DNA. The compound forms cross-links with DNA strands, disrupting the DNA structure and inhibiting replication and transcription processes. This leads to cell death, particularly in rapidly dividing cancer cells . The molecular targets include guanine bases in DNA, and the pathways involved are related to DNA damage response mechanisms.
Comparison with Similar Compounds
Similar Compounds
cis-Dichlorobis(triphenylphosphine)platinum(II): This compound features triphenylphosphine ligands instead of isopropylamine and is used primarily as a catalyst in organic synthesis.
cisplatin: A well-known anticancer drug with chloride ligands and ammonia ligands. It is widely used in chemotherapy for various cancers.
Uniqueness
cis-Dichlorobis(isopropylamine)platinum(II) is unique due to its specific ligand environment, which can influence its reactivity and biological activity. The isopropylamine ligands provide a different steric and electronic environment compared to other ligands, potentially leading to distinct properties and applications.
Properties
Molecular Formula |
C6H16Cl2N2Pt |
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Molecular Weight |
382.19 g/mol |
IUPAC Name |
dichloroplatinum(2+);propan-2-ylazanide |
InChI |
InChI=1S/2C3H8N.2ClH.Pt/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
WEUFUOKHTVFLIO-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)[NH-].CC(C)[NH-].Cl[Pt+2]Cl |
Origin of Product |
United States |
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